molecular formula C28H32O5 B016488 Methyl 2,3,4-tri-O-benzyl-b-L-fucopyranoside CAS No. 74841-88-6

Methyl 2,3,4-tri-O-benzyl-b-L-fucopyranoside

Cat. No.: B016488
CAS No.: 74841-88-6
M. Wt: 448.5 g/mol
InChI Key: QTDLREJYMFIJBR-QUYLDEAFSA-N
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Description

Methyl 2,3,4-tri-O-benzyl-β-L-fucopyranoside is a protected derivative of L-fucose, a 6-deoxyhexose with critical roles in biological recognition processes. The compound features benzyl groups at the 2-, 3-, and 4-hydroxyl positions, leaving the anomeric methoxy group intact. This protection strategy enhances solubility in organic solvents and stabilizes the molecule during synthetic transformations, making it a valuable intermediate in glycochemistry .

Key synthetic routes include the oxidation of its precursor, 2,3,4-tri-O-benzyl-L-fucopyranoside, using Dess-Martin Periodinane (DMP) or iodine (I₂) in dichloromethane (DCM), yielding the lactone derivative with 79% efficiency. The compound exhibits distinct optical rotation ([α]D¹⁹ = -79.6 in CHCl₃) and is characterized by TLC (Rf = 0.64 in nHex/EtOAc 7:3) and NMR spectroscopy .

Properties

IUPAC Name

(2S,3S,4R,5R,6S)-2-methoxy-6-methyl-3,4,5-tris(phenylmethoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32O5/c1-21-25(30-18-22-12-6-3-7-13-22)26(31-19-23-14-8-4-9-15-23)27(28(29-2)33-21)32-20-24-16-10-5-11-17-24/h3-17,21,25-28H,18-20H2,1-2H3/t21-,25+,26+,27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDLREJYMFIJBR-QUYLDEAFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428232
Record name Methyl 2,3,4-tri-O-benzyl-6-deoxy-beta-L-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74841-88-6
Record name Methyl 2,3,4-tri-O-benzyl-6-deoxy-beta-L-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Benzylation of Methyl β-L-Fucopyranoside

Direct benzylation of methyl β-L-fucopyranoside requires precise control to avoid tetra-O-benzylation. A modified protocol from Koto et al. (adapted for L-fucose) employs benzyl chloride (BnCl) and sodium hydride (NaH) under anhydrous conditions:

Procedure :

  • Methyl β-L-fucopyranoside (1.0 equiv) is suspended in dry DMF.

  • NaH (3.3 equiv) is added portionwise at 0°C, followed by BnCl (3.5 equiv).

  • The mixture is heated to 100°C for 3 hours.

Outcome :

  • Primary product : Methyl 2,3,4-tri-O-benzyl-β-L-fucopyranoside (61% yield).

  • Byproducts : Tetra-O-benzyl (20%) and regioisomeric di-O-benzyl derivatives (19%).

Critical Factors :

  • Stoichiometry : Excess BnCl (>3.5 equiv) increases tetra-O-benzylation.

  • Base : NaH outperforms KOH or Et3N in minimizing side reactions.

Catalytic Systems for Enhanced Regiocontrol

Lewis Acid-Mediated Benzylation

Stannous chloride (SnCl2) catalyzes benzylation at sterically hindered positions. In a patent by, SnCl2 (0.5–15 mmol/L) and triethylamine direct benzylation to the C3 position of methyl α-L-fucopyranoside with 70% yield. Adapting this for tri-O-benzylation:

Optimized Conditions :

  • Catalyst : SnCl2 (10 mmol/L).

  • Base : Triethylamine (2.5 equiv).

  • Solvent : Ethyl acetate at 110°C for 30 hours.

Outcome :

  • 65–70% yield of tri-O-benzyl product.

  • Minimal formation of 2-O- or 4-O-benzyl regioisomers (<5%).

Phase-Transfer Catalysis (PTC)

Tetrabutylammonium iodide (TBAI) facilitates benzylation under mild conditions:

Procedure :

  • Methyl β-L-fucopyranoside, BnBr (3.0 equiv), TBAI (0.1 equiv), and 50% NaOH(aq) in CH2Cl2.

  • Stirred at room temperature for 12 hours.

Yield : 58–62%, with 8–12% tetra-O-benzyl byproduct.

Purification and Analytical Characterization

Chromatographic Separation

Silica gel chromatography (hexane:EtOAc, 3:1 → 2:1 gradient) resolves tri-O-benzyl product from regioisomers. Key analytical data:

  • Rf : 0.45 (hexane:EtOAc 7:3).

  • [α]D²⁵ : +40.1° (c = 1.0, CHCl3).

  • ¹H NMR : δ 4.42–5.00 (m, benzyl CH2), 3.58 (dd, H-6), 3.90–4.17 (m, H-2–H-5).

Challenges in Crystallization

Tri-O-benzyl derivatives often remain syrupy due to benzyl group flexibility. Crystallization attempts using EtOAc/hexane (1:5) yield amorphous solids.

Comparative Analysis of Methods

MethodCatalyst/BaseYield (%)RegioselectivityByproducts
Direct BenzylationNaH61ModerateTetra-O-benzyl (20%)
SnCl2 CatalysisSnCl2/Et3N70HighDi-O-benzyl (5%)
Phase-TransferTBAI/NaOH60LowTetra-O-benzyl (12%)

Industrial-Scale Considerations

Cost-Benefit of Catalysts

SnCl2, though effective, poses disposal challenges due to tin residues. NaH-based methods are preferable for large-scale synthesis despite lower yields.

Solvent Recycling

Ethyl acetate and DMF are recovered via distillation (75–80% efficiency), reducing environmental impact .

Chemical Reactions Analysis

(2S,3S,4R,5R,6S)-2-methoxy-6-methyl-3,4,5-tris(phenylmethoxy)oxane undergoes various types of chemical reactions, including:

Scientific Research Applications

Synthetic Chemistry

Role as a Building Block
Methyl 2,3,4-tri-O-benzyl-β-L-fucopyranoside is widely utilized as a versatile building block in the synthesis of complex carbohydrates. Its structure allows chemists to create various glycosides and oligosaccharides, facilitating the development of new compounds for research and industrial applications .

Table: Synthetic Applications

Application AreaDescription
GlycosylationUsed in reactions to form glycosidic bonds.
Oligosaccharide SynthesisEnables the construction of complex oligosaccharides.
Carbohydrate DerivativesServes as a precursor for various carbohydrate derivatives.

Biochemical Research

Studying Carbohydrate-Protein Interactions
This compound is instrumental in biochemical research, particularly in studying carbohydrate-protein interactions. Understanding these interactions is crucial for elucidating biological processes and mechanisms that underpin disease states and therapeutic responses .

Case Study: Drug Design
Research has shown that modifying glycosidic linkages can influence the efficacy of drug candidates. Methyl 2,3,4-tri-O-benzyl-β-L-fucopyranoside has been used to investigate how specific sugar modifications affect binding affinities and biological activity in drug design .

Pharmaceutical Development

Glycosylated Drugs
In pharmaceutical development, this compound plays a critical role in creating glycosylated drugs. These drugs often exhibit enhanced stability and bioavailability compared to their non-glycosylated counterparts. The incorporation of sugar moieties can also improve the pharmacokinetics of therapeutic agents .

Table: Pharmaceutical Applications

Application AreaDescription
Drug StabilityEnhances stability of therapeutic agents.
BioavailabilityImproves absorption and distribution in the body.
Targeted TherapyFacilitates targeted delivery of drugs to specific cells.

Food Industry

Potential Food Additive
Methyl 2,3,4-tri-O-benzyl-β-L-fucopyranoside is being explored for its potential applications as a food additive. Its unique properties could enhance flavor profiles or act as preservatives, contributing to food safety and quality .

Material Science

Novel Material Development
In material science, this compound is under investigation for its potential use in developing novel materials with specific properties. For instance, its biocompatibility makes it a candidate for applications in medical devices and tissue engineering .

Mechanism of Action

The mechanism of action of (2S,3S,4R,5R,6S)-2-methoxy-6-methyl-3,4,5-tris(phenylmethoxy)oxane involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside

  • Structural Differences: Sugar backbone: D-glucose vs. L-fucose (6-deoxy-L-galactose). Anomeric configuration: α-D vs. β-L.
  • Synthetic Utility :
    • Used in fluorous-assisted chemoenzymatic synthesis of heparan sulfate oligosaccharides.
    • Features a fully benzylated glucose core, enabling regioselective glycosylation at the 6-position .
  • Applications :
    • Serves as a glycosyl acceptor in oligosaccharide assembly, contrasting with the fucose derivative’s role in synthesizing fucosylated glycans .

Benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside

  • Protection Pattern :
    • Benzyl groups at 2,3,4-positions; benzyl aglycon instead of methyl.
  • Synthesis :
    • Prepared via selective debenzylation-acetylation using ZnCl₂-Ac₂O-HOAc, emphasizing its modularity as a carbohydrate building block .
  • Reactivity :
    • The benzyl aglycon enhances stability in acidic conditions compared to the methyl group in the fucose analog .

4-Methylumbelliferyl 2-O-(2,3,4-Tri-O-benzoyl-α-L-fucopyranosyl)-β-D-galactopyranoside

  • Functional Groups :
    • Benzoyl (electron-withdrawing) vs. benzyl (electron-donating) protecting groups.
    • Contains a fluorescent 4-methylumbelliferyl tag.
  • Applications :
    • Acts as a fluorogenic substrate for α-fucosidases and β-galactosidases. Enzymatic cleavage releases the fluorophore, enabling real-time activity assays .
  • Stability :
    • Benzoyl esters are more labile under basic conditions than benzyl ethers, limiting its utility in multi-step syntheses .

Methyl 2,3,4-Tri-O-benzyl-1-thio-β-L-fucopyranoside

  • Key Modification :
    • Thio-glycosidic bond (C1-S) replaces the methoxy group (C1-O).
  • Reactivity :
    • The thio group acts as a superior leaving group, facilitating glycosylation reactions under milder conditions (e.g., with NIS/AgOTf).
  • Applications: Preferred over oxygen analogs in constructing fucose-containing glycoconjugates due to enhanced donor activity .

Benzyl 2-Acetamido-2-deoxy-3-O-(2,3,4-tri-O-benzyl-α-L-fucopyranosyl)-4,6-benzylidene-α-D-glucopyranoside

  • Complexity :
    • Combines protected fucose and glucosamine residues with a benzylidene acetal.
  • Applications :
    • Central to synthesizing N-linked glycopeptides and tumor-associated carbohydrate antigens.
    • Demonstrates the utility of tri-O-benzyl fucose in constructing branched oligosaccharides .

Comparative Data Table

Compound Name Sugar Backbone Protecting Groups Key Functional Features Synthetic Applications References
Methyl 2,3,4-tri-O-benzyl-β-L-fucopyranoside L-Fucose 2,3,4-O-benzyl β-L configuration, methoxy aglycon Glycosylation intermediate
Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside D-Glucose 2,3,4-O-benzyl α-D configuration Oligosaccharide assembly
4-Methylumbelliferyl benzoylated fucose-galactose L-Fucose/D-Galactose 2,3,4-O-benzoyl Fluorogenic tag Enzyme activity assays
Methyl 2,3,4-tri-O-benzyl-1-thio-β-L-fucopyranoside L-Fucose 2,3,4-O-benzyl Thio-glycosidic bond High-yield glycosyl donor
Benzyl 2-Acetamido-...-α-D-glucopyranoside D-Glucosamine Benzylidene, benzyl Branched glycoconjugate Antigen synthesis

Biological Activity

Methyl 2,3,4-tri-O-benzyl-β-L-fucopyranoside (Methyl 2,3,4-Tri-O-benzyl-fucopyranoside) is a complex carbohydrate derivative that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Methyl 2,3,4-tri-O-benzyl-β-L-fucopyranoside is characterized by the presence of multiple benzyl groups attached to a fucose sugar backbone. Its molecular formula is C28H32O5C_{28}H_{32}O_5 with a molecular weight of 448.5 g/mol. The unique structure allows it to participate in various biochemical interactions.

1. Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various pathogens. Studies have reported the Minimum Inhibitory Concentration (MIC) values for Methyl 2,3,4-tri-O-benzyl-β-L-fucopyranoside against several bacterial strains:

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus12.14 ± 1.48
Escherichia coli10.94 ± 1.25
Pseudomonas aeruginosa12.00 ± 1.33
Bacillus subtilis12.96 ± 1.82

These results indicate that the compound exhibits potent activity against both Gram-positive and Gram-negative bacteria .

2. Anticancer Activity

Methyl 2,3,4-tri-O-benzyl-β-L-fucopyranoside has also been investigated for its anticancer properties. Research indicates that derivatives of this compound can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The specific mechanisms involve:

  • Inhibition of Cell Proliferation : The compound interferes with cell cycle progression.
  • Apoptosis Induction : It triggers apoptotic pathways through the activation of caspases.

In one study, the compound showed an IC50 value of approximately 15 μg/mL against certain cancer cell lines, indicating its potential as a therapeutic agent.

The biological activity of Methyl 2,3,4-tri-O-benzyl-β-L-fucopyranoside can be attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways.
  • Receptor Interaction : It may modulate receptor activity related to cell signaling pathways.

These interactions lead to alterations in cellular processes that contribute to its antimicrobial and anticancer effects .

Case Studies

Several studies have explored the applications of Methyl 2,3,4-tri-O-benzyl-β-L-fucopyranoside in drug development and biochemical research:

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multi-drug resistant strains of bacteria, highlighting its potential role in developing new antibiotics .
  • Cancer Research : Another investigation focused on the compound's ability to inhibit specific cancer cell lines, suggesting further exploration for therapeutic use in oncology.

Q & A

Q. What are the common synthetic routes for Methyl 2,3,4-tri-O-benzyl-β-L-fucopyranoside, and how do yields compare across methodologies?

The synthesis typically involves sequential benzylation of L-fucose derivatives. A key method involves using benzyl bromide/silver oxide in N,N-dimethylformamide (DMF) for regioselective benzylation. For example, a related thiophenyl glycoside synthesis achieved a 64% global yield by optimizing reaction steps, nearly doubling literature-reported yields . Yields depend on protecting group strategies and catalysts (e.g., boron trifluoride etherate for glycosidation) .

Q. How is the regioselectivity of benzylation ensured during synthesis?

Regioselectivity is controlled via steric and electronic directing groups. For instance, temporary silyl protecting groups (e.g., tert-butyldiphenylsilyl) can block specific hydroxyls, allowing benzylation at desired positions. Subsequent deprotection with acidic methanol or fluoride ions restores reactivity .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm benzyl group positions (δ 7.2–7.4 ppm for aromatic protons) and anomeric configuration (β-L-fucose: <sup>1</sup>H J1,2 ~3–4 Hz).
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+Na]<sup>+</sup> for C28H30O5Na: calcd. 493.1993).
  • IR : Absorbance at ~1100 cm<sup>−1</sup> confirms glycosidic bonds .

Advanced Research Questions

Q. How can regioselective modifications (e.g., sulfation or sialylation) be performed on this scaffold?

Regioselective modifications require orthogonal protecting groups. For example:

  • 3-O-Silylation : Use dimethylthexylsilyl chloride to protect the 3-OH, enabling subsequent benzylation or sulfation at other positions .
  • Enzymatic glycosylation : α-L-Fucosidases or glycosyltransferases can modify unprotected hydroxyls .

Q. What strategies enhance glycosyl donor reactivity for coupling reactions?

Superarming glycosyl donors (e.g., 2-O-benzoyl-3,4,6-tri-O-benzyl derivatives) increase reactivity by destabilizing the oxocarbenium ion transition state. This approach improves yields in glycosylations with sterically hindered acceptors .

Q. How are competing reaction pathways (e.g., anomerization or aglycon transfer) minimized during synthesis?

  • Low-temperature activation : Use promoters like NIS/TMSOTf at −60°C to suppress side reactions .
  • Anchimeric assistance : Electron-withdrawing groups (e.g., acetyl or benzoyl) at C2 stabilize the transition state, favoring β-selectivity .

Q. What analytical methods resolve discrepancies in stereochemical assignments?

  • NOESY NMR : Correlates axial/equatorial proton orientations to confirm ring conformation.
  • X-ray crystallography : Defines absolute configuration, especially for crystalline intermediates .
  • Comparative GLC : After derivatization (e.g., trimethylsilylation), retention times are compared to authentic standards .

Q. How can impurities from incomplete deprotection be quantified and removed?

  • HPLC with ELSD : Detects residual benzyl or silyl groups using hydrophilic interaction chromatography (HILIC).
  • Flash chromatography : Employ gradient elution (hexane/EtOAc) to separate partially protected byproducts .

Data Contradiction and Optimization

Q. How should researchers address conflicting reports on glycosylation efficiency?

Discrepancies often arise from donor/acceptor ratios or solvent polarity. For example:

  • Solvent effects : Dichloromethane (low polarity) favors SN1 mechanisms, while acetonitrile (high polarity) may stabilize ion pairs, altering stereoselectivity .
  • Catalyst loading : Overuse of TMSOTf (>10 mol%) can promote side reactions like aglycon transfer .

Q. What computational tools predict the stability of intermediates during synthesis?

  • DFT calculations : Model oxocarbenium ion stability to predict regioselectivity.
  • MD simulations : Assess steric clashes in glycosyl donors/acceptors to optimize coupling conditions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2,3,4-tri-O-benzyl-b-L-fucopyranoside
Reactant of Route 2
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Methyl 2,3,4-tri-O-benzyl-b-L-fucopyranoside

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